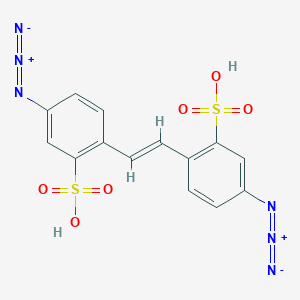
3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoindolinone derivatives and has been studied for its various biological properties.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone in lab experiments is its relatively low toxicity. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone. One area of interest is its potential use as a radioprotective agent. Studies have shown that the compound can protect against radiation-induced damage in vitro and in vivo. Further research is needed to determine its efficacy and safety in humans.
Another potential future direction is the development of novel derivatives of this compound with improved properties. For example, researchers could explore the synthesis of analogs with increased solubility or potency.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. It exhibits various biological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. While the mechanism of action is not fully understood, the compound has been found to modulate various signaling pathways in the body. Further research is needed to determine its efficacy and safety in humans, as well as its potential use as a radioprotective agent.
Métodos De Síntesis
The synthesis of 3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone involves the reaction of 2-cyclohexyl-1,3-dioxoisoindoline with benzyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at elevated temperatures. The yield of the product is around 60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-Benzyl-2-cyclohexyl-3-hydroxy-1-isoindolinone has been studied for its potential applications in scientific research. It has been found to exhibit various biological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. The compound has also been studied for its potential use as a radioprotective agent.
Propiedades
Fórmula molecular |
C21H23NO2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-benzyl-2-cyclohexyl-3-hydroxyisoindol-1-one |
InChI |
InChI=1S/C21H23NO2/c23-20-18-13-7-8-14-19(18)21(24,15-16-9-3-1-4-10-16)22(20)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17,24H,2,5-6,11-12,15H2 |
Clave InChI |
SPHWHUUORWKFGS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
SMILES canónico |
C1CCC(CC1)N2C(=O)C3=CC=CC=C3C2(CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)









![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)

